molecular formula C13H13ClN2OS2 B2664681 2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 942009-69-0

2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No.: B2664681
CAS No.: 942009-69-0
M. Wt: 312.83
InChI Key: BXGVETNMSAZNDE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic thiazole derivative intended for research and development purposes. This compound belongs to a class of heterocyclic molecules known for their significant potential in medicinal chemistry. Thiazole and acetamide moieties are recognized as privileged structures in drug discovery, often associated with a broad spectrum of biological activities. Research on analogous compounds has demonstrated promising anti-fungal, anti-viral, anti-inflammatory, anti-cancer, and anti-bacterial properties . The molecular structure incorporates a 4-chlorophenyl group and a (methylthio)methyl side chain, which may influence its electronic properties and binding affinity to biological targets. These features make it a valuable intermediate for constructing more complex molecules or a candidate for high-throughput screening against various disease models. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in heterocyclic chemistry. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-18-7-11-8-19-13(15-11)16-12(17)6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVETNMSAZNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving thiazole derivatives. A common synthetic route involves the acylation of 2-aminothiazole derivatives with chloroacetyl chloride, leading to the formation of acetamide derivatives. The presence of the chlorophenyl and methylthio groups is crucial for enhancing the biological activity of the final product.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the N-aryl amide group linked to the thiazole ring are vital for enhancing anticancer potency against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The compound has been observed to induce apoptosis in tumor cells, which is a critical mechanism for anticancer activity.

Cell Line IC50 (µM) Mechanism of Action
A5495.0Induction of apoptosis
C67.5Caspase activation

These findings indicate that this compound may act through pathways that promote cell death in malignant cells, potentially making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies on similar thiazole compounds indicate that they can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The electron-withdrawing nature of the substituents on the phenyl ring enhances their antimicrobial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The data suggest that structural modifications, such as the introduction of methylthio groups, can improve the overall potency against microbial strains .

Structure-Activity Relationship (SAR)

The SAR studies surrounding thiazole derivatives highlight several key factors influencing their biological activity:

  • Substituent Positioning : The position of electron-withdrawing groups on the phenyl ring plays a crucial role in enhancing both anticancer and antimicrobial activities.
  • Functional Group Variation : Variations such as methylthio or halogen substitutions significantly affect the compound's efficacy.
  • Thiazole Ring Modifications : Alterations to the thiazole core can lead to improved interactions with biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds similar to this compound:

  • Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against A549 and C6 cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating thiazole derivatives against various bacterial strains, demonstrating effective inhibition at low concentrations, indicating their potential as new antimicrobial agents .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial activities. Research has demonstrated that various thiazole compounds exhibit significant inhibition against a range of bacterial strains.

  • Study Findings : In one study, thiazole derivatives were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds exhibited varying degrees of antibacterial activity, with some showing inhibition zones comparable to standard antibiotics like ciprofloxacin .
CompoundBacterial StrainInhibition Zone (mm)
2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamideStaphylococcus aureus17
Other Thiazole DerivativesBacillus subtilis16
Other Thiazole DerivativesE. coli12

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives as antiviral agents. The compound has been evaluated for its efficacy against various viruses.

  • Case Study : A review indicated that certain thiazole derivatives inhibited the activity of viral polymerases effectively. For example, one derivative showed an IC50 value of 0.26 μM against HCV NS5B, indicating strong antiviral potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug design. Modifications in the thiazole structure can lead to significant changes in biological activity.

  • Key Findings : Research has shown that substituents on the thiazole ring can enhance or diminish activity against specific pathogens. For instance, adding a methylthio group has been associated with increased antimicrobial potency .

Comparison with Similar Compounds

Enzyme Inhibition

  • Cholinesterase Inhibition :

    • Compound B (), with a methoxyphenyl group, showed potent AChE inhibition (IC₅₀ = 3.14 µM), outperforming hydrazone-containing analogs like Compound A (IC₅₀ = 21.3 µM). This highlights the importance of electron-donating substituents (e.g., methoxy) in enhancing activity .
    • The target compound’s methylthioether group may confer similar or distinct inhibitory effects, though direct data are unavailable.
  • Matrix Metalloproteinase (MMP) Inhibition :

    • Piperazine-containing analogs () demonstrated MMP-2/9 inhibition, critical in anti-inflammatory applications. The target compound’s lack of a piperazine moiety suggests divergent biological targets .

Pharmacokinetic Effects

  • P-glycoprotein (P-gp) Modulation :
    • Compound 4 (), a piperazine derivative, increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition. The target compound’s methylthioether group may influence efflux pump interactions differently .

Antimicrobial Activity

  • Thiophene-containing analogs () exhibited broad-spectrum antimicrobial activity. The target compound’s methylthioether group could similarly enhance membrane disruption or enzyme targeting .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via coupling reactions between 2-amino-4-((methylthio)methyl)thiazole and 2-(4-chlorophenyl)acetyl chloride. Key steps include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a catalyst to neutralize HCl byproducts . Reaction monitoring via TLC ensures completion, and purification involves recrystallization from ethanol or acetone .
  • Critical Factors : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (low temperatures minimize side reactions), and stoichiometric ratios (excess acyl chloride improves conversion) are critical for optimizing yields .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide moiety and C-S vibrations at ~600–700 cm⁻¹) .
  • NMR :
  • ¹H NMR : Peaks at δ 2.1–2.3 ppm (methylthio group), δ 4.0–4.5 ppm (thiazole-linked CH₂), and aromatic protons (δ 7.2–7.5 ppm) confirm substituent positions .
  • ¹³C NMR : Carbonyl signals at ~170 ppm and thiazole ring carbons at ~150–160 ppm validate the backbone .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., chlorinated intermediates) .
  • Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Analysis : Discrepancies may arise from variations in catalyst purity (e.g., triethylamine vs. DIPEA), solvent drying (anhydrous vs. hydrated conditions), or workup methods (e.g., column chromatography vs. recrystallization). Reproducibility requires strict adherence to documented protocols, including degassing solvents and verifying reagent quality via NMR or titration .
  • Case Study : A 15% yield increase was achieved by replacing dichloromethane with THF, which improved intermediate solubility .

Q. What strategies mitigate challenges in achieving high purity (>98%) for pharmacological studies?

  • Purification Techniques :

  • Recrystallization : Use solvent mixtures (e.g., methanol:acetone, 1:1) to remove polar impurities .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts .
    • Analytical Validation : HPLC with UV detection (λ = 254 nm) and a C18 column confirms purity, while elemental analysis (C, H, N, S) verifies stoichiometric integrity .

Q. How does the thiazole ring’s electronic structure influence the compound’s biological activity?

  • Mechanistic Insight : The thiazole ring’s electron-rich nitrogen and sulfur atoms facilitate hydrogen bonding with biological targets (e.g., enzyme active sites). Substituents like the methylthio group enhance lipophilicity, improving membrane permeability. Computational studies (DFT) reveal that the 4-chlorophenyl group stabilizes the molecule via hydrophobic interactions in binding pockets .

Q. What in vitro models are suitable for evaluating its antimicrobial or anticancer potential?

  • Experimental Design :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare results to positive controls (e.g., doxorubicin) .
    • Data Interpretation : Synergistic effects with existing drugs (e.g., β-lactams) can be assessed via checkerboard assays .

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